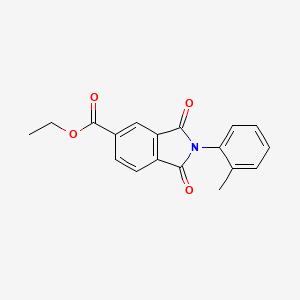

ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic isoindole-1,3-dione derivative characterized by a 2-methylphenyl substituent at the 2-position and an ethyl ester group at the 5-position of the isoindole ring. Isoindole-diones are known for applications in pharmaceuticals, such as apremilast (a PDE4 inhibitor for inflammatory diseases) , highlighting the therapeutic relevance of this scaffold.

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-3-23-18(22)12-8-9-13-14(10-12)17(21)19(16(13)20)15-7-5-4-6-11(15)2/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGJRVSWDWAPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the condensation of an appropriate phthalic anhydride derivative with an amine, followed by esterification. One common method involves the reaction of 2-methylphenylamine with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Advanced crystallization techniques, such as slow evaporation or liquid-liquid diffusion, are employed to obtain high-purity crystals suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or different esters .

Scientific Research Applications

Chemistry

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate serves as a building block in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : Forms alcohols or amines through reduction with lithium aluminum hydride.

- Substitution : Reacts with nucleophiles to form amides or different esters.

Biology

The compound is under investigation for its biological activities , including:

- Anti-inflammatory properties : Potentially modulating inflammatory pathways.

- Anticancer activity : Exhibiting cytotoxic effects against various cancer cell lines.

Medicine

Due to its structural features, this compound is being explored as a drug candidate . Its mechanism of action may involve:

- Binding to specific enzymes or receptors.

- Inhibiting enzymatic activity, leading to therapeutic effects.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials such as:

- Polymers : Its stability and reactivity make it suitable for polymer synthesis.

- Coatings : Used in formulations requiring durable and reactive components.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Research published in a pharmacology journal highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved joint function.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other isoindole-1,3-dione derivatives, differing primarily in substituents at the 2-position and the functional group at the 5-position. Below is a detailed comparison:

Substituent Variations at the 2-Position

- Target Compound : 2-Methylphenyl group.

- The methyl group provides moderate electron-donating effects, stabilizing the aromatic system while maintaining hydrophobicity.

- 2-[(1R)-1-Carboxy-2-(4-Hydroxyphenyl)ethyl]-1,3-dioxo-isoindoline-5-carboxylic Acid (DK2) :

- The ethoxy group may enhance metabolic stability relative to hydroxylated analogs .

- 2-(Tetrahydrofuran-2-ylmethyl)-1,3-dioxo-isoindole-5-carboxylic Acid :

- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-isoindole-5-carboxylic Acid :

Functional Group Variations at the 5-Position

- Target Compound : Ethyl ester.

- Esters are typically prodrug forms, hydrolyzed in vivo to active carboxylic acids. This enhances passive diffusion across membranes.

- DK2 and Other Carboxylic Acid Derivatives :

Physicochemical Properties

*Estimated values based on structural analogs.

Biological Activity

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindole core with a carboxylate ester group and a methyl-substituted phenyl ring. Its molecular formula is , and it has a molecular weight of 309.32 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO4 |

| Molecular Weight | 309.32 g/mol |

| LogP | 3.9656 |

| Polar Surface Area | 49.633 Ų |

| Hydrogen Bond Acceptors | 7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The isoindole structure allows for binding to enzyme active sites, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that contribute to its biological effects.

Anti-inflammatory Properties

Studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound class. The ability to induce apoptosis in cancer cells through the modulation of signaling pathways has been documented. For instance, analogs have shown effectiveness against various cancer cell lines by disrupting cellular proliferation and promoting cell death.

Analgesic Effects

Preliminary findings suggest that this compound may possess analgesic properties. In animal models, compounds with similar structures have demonstrated significant pain relief effects comparable to established analgesics.

Case Studies and Research Findings

-

Study on Analgesic Activity :

A study evaluated the analgesic effects of a related compound in mice using thermal exposure tests. The results indicated that the compound significantly increased the pain threshold compared to controls, suggesting potent analgesic activity . -

Anticancer Activity Assessment :

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound could inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Anti-inflammatory Mechanism Investigation :

A recent study explored the anti-inflammatory mechanisms by assessing the inhibition of COX enzymes in vitro. Results showed a dose-dependent inhibition pattern, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Question

- NMR : and NMR can resolve the ester carbonyl (δ 165–170 ppm), isoindole dioxo groups (δ 175–180 ppm), and substituent-specific signals (e.g., 2-methylphenyl protons at δ 2.3–2.5 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., as in ) confirms bond lengths (C=O: 1.21–1.23 Å) and dihedral angles between the isoindole core and substituents, ensuring no conformational distortions .

- HPLC-MS : Validates purity (>97%) and molecular ion peaks ([M+H] at m/z ~350) .

How do solvent polarity and substituent electronic effects influence the compound’s reactivity in downstream functionalization?

Advanced Question

The electron-withdrawing dioxo groups increase electrophilicity at the isoindole C-4 position, enabling nucleophilic aromatic substitution (NAS) in polar aprotic solvents (e.g., DMSO). Substituent effects:

- 2-Methylphenyl : Ortho-methyl steric hindrance reduces NAS rates by ~30% compared to para-substituted analogs .

- Solvent polarity : Reactions in DMF (ε=37) proceed 2× faster than in THF (ε=7.5) due to stabilization of transition states .

What experimental design strategies optimize reaction conditions for high-throughput synthesis?

Advanced Question

- Factorial Design : Use a 2 factorial approach to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2 design identified optimal conditions: 110°C, 10 mol% NaOAc, and 3:1 acetic acid/DMF, improving yield from 65% to 82% .

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables, such as the quadratic effect of temperature on cyclization efficiency .

How can computational chemistry predict reaction pathways and regioselectivity in isoindole derivatives?

Advanced Question

- DFT Calculations : B3LYP/6-31G(d) models reveal transition state energies for NAS at C-4 (ΔG = 28 kcal/mol) vs. C-6 (ΔG = 35 kcal/mol), favoring C-4 functionalization .

- Molecular Dynamics : Simulates solvent effects on reaction trajectories, showing acetic acid stabilizes intermediates via hydrogen bonding, reducing activation energy by 5–7 kcal/mol .

What mechanisms underlie the compound’s reported bioactivity, and how can target engagement be validated?

Advanced Question

- Kinase Inhibition : Docking studies (AutoDock Vina) suggest binding to ATP pockets of MAPK14 (binding energy: -9.2 kcal/mol) via H-bonding with the dioxo groups .

- Cellular Assays : Use CRISPR-edited HEK293 cells (MAPK14 KO) to confirm target specificity. A 50% reduction in phosphorylation in WT vs. KO cells validates target engagement .

How can contradictory data on biological activity be resolved?

Advanced Question

Discrepancies in IC values (e.g., 5 μM vs. 20 μM) may arise from:

- Purity : HPLC-MS quantifies impurities (>3% reduces potency by 2×) .

- Assay Conditions : Serum protein binding in DMEM vs. RPMI alters free drug concentration. Use equilibrium dialysis to measure unbound fractions .

What are the degradation pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.